molecular formula C16H14Cl2O4 B1212000 methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 71283-65-3

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Cat. No. B1212000
CAS RN: 71283-65-3
M. Wt: 341.2 g/mol
InChI Key: BACHBFVBHLGWSL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly known as methyl 2,4-D, is an herbicide and plant growth regulator used to control broadleaf weeds in many agricultural and turfgrass applications. It has been used since the 1940s and is still widely used today. Methyl 2,4-D is a synthetic auxin analog, meaning it is structurally similar to the naturally occurring plant hormone auxin. Methyl 2,4-D is synthesized through a multi-step process involving a number of reagents and catalysts.

Scientific Research Applications

Herbicidal Properties

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly known as dichlofop-methyl, is primarily recognized for its use as a selective herbicide. It's particularly effective for controlling wild oat (Avena fatua L.) in wheat (Triticum aestivum L.) crops. Dichlofop-methyl functions as a strong auxin antagonist, inhibiting root growth in susceptible plants like wild oat without significantly affecting wheat. The herbicidal effect of dichlofop-methyl is attributed to the combined action of the compound and its metabolite, dichlofop, each with different mechanisms and action sites within susceptible plants (Shimabukuro et al., 1978).

Interaction with Other Herbicides

Studies have shown that methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate can interact with other herbicides. For example, the combination of diclofop-methyl with 2,4-D [(2,4-dichlorophenoxy)acetic acid] can reduce its herbicidal effectiveness against wild oats, possibly due to altered uptake and metabolic conversion of diclofop-methyl in the presence of 2,4-D (Qureshi & Vanden Born, 1979).

Soil Interaction

The interaction of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate with soil components is also a topic of research. Studies have explored how this compound and other phenoxy herbicides adsorb to soil particles and degrade over time. Understanding these interactions is crucial for assessing the environmental impact and persistence of the herbicide in agricultural settings (Paszko et al., 2016).

Environmental Fate and Analysis

Research has also focused on the environmental fate of phenoxy herbicides, including methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate. This includes studying their movement, persistence, and degradation in different environments, like forests and agricultural lands. Such studies are essential for understanding the long-term environmental impacts and for developing management strategies to minimize potential ecological risks (Norris, 1981).

properties

IUPAC Name

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHBFVBHLGWSL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221450
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

CAS RN

71283-65-3
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.